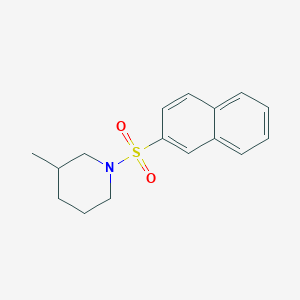

3-Methyl-1-(2-naphthylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-naphthalen-2-ylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13-5-4-10-17(12-13)20(18,19)16-9-8-14-6-2-3-7-15(14)11-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICTUUJPSPODIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for 3-Methylpiperidine (B147322) Ring Synthesis

The piperidine (B6355638) ring is a prevalent scaffold in pharmaceuticals, and numerous methods exist for its synthesis and functionalization. researchgate.netescholarship.org The introduction of a methyl group at the 3-position adds a layer of complexity, often requiring stereoselective approaches to control the spatial orientation of the substituent.

Achieving stereocontrol in the synthesis of the 3-methylpiperidine core is critical. Several advanced strategies have been developed to produce specific isomers.

One prominent method involves the asymmetric synthesis starting from commercially available materials. For instance, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one can be synthesized from D-phenylglycinol and delta-valerolactone. researchgate.net The key step is a diastereoselective alkylation, where the stereochemical outcome is directed by a chiral auxiliary. The mechanism is believed to involve a chelation process that dictates the facial selectivity of the methylation. researchgate.net

Another powerful strategy is the hydrogenation of substituted pyridines. The hydrogenation of disubstituted pyridines under mild conditions using catalysts like Platinum(IV) oxide (PtO₂) can diastereoselectively yield cis-substituted piperidines. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to access the corresponding trans isomers, providing a pathway to a diverse range of stereoisomers. whiterose.ac.uk For cases where epimerization is not effective, diastereoselective lithiation followed by trapping with an electrophile offers an alternative route. whiterose.ac.uk

Biosynthesis-inspired methods, such as stereoselective three-component vinylogous Mannich-type reactions, provide a general and practical approach to multi-substituted chiral piperidines. scispace.com These reactions can generate chiral 2,3-dihydropyridinones, which serve as versatile intermediates for building a variety of chiral piperidine compounds. scispace.com

Additionally, the catalytic cyclization of acyclic precursors is a viable route. For example, 2-methyl-1,5-diaminopentane can be cyclized over a catalyst, such as a metal aluminosilicate (B74896) molecular sieve, to produce 3-methylpiperidine. google.com

| Method | Starting Materials | Key Transformation | Stereochemical Control | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | D-phenylglycinol, delta-valerolactone | Diastereoselective alkylation of a piperidin-2-one | Chiral auxiliary and chelation | researchgate.net |

| Pyridine Hydrogenation | Substituted pyridines | Catalytic hydrogenation followed by epimerization | Catalyst-controlled diastereoselectivity and thermodynamic control in epimerization | whiterose.ac.uk |

| Vinylogous Mannich Reaction | 1,3-bis-trimethylsily enol ether, aldehyde, chiral amine | Three-component cyclization | Chiral amine directs stereochemistry | scispace.com |

| Catalytic Cyclization | 2-methyl-1,5-diaminopentane | Deaminative cyclization over a solid catalyst | Generally produces a racemic mixture | google.com |

Once the piperidine ring is formed, it can be further modified or functionalized. The direct C-H functionalization of piperidines has emerged as a powerful tool for introducing substituents at specific positions. nih.gov The site selectivity (e.g., at the C2, C3, or C4 position) can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can selectively introduce groups at the C2 or C4 positions depending on the reaction conditions. nih.gov

Photoredox catalysis also enables the highly diastereoselective functionalization of piperidines, such as through α-amino C–H arylation, providing a mild method for late-stage modification. escholarship.org These advanced techniques facilitate the exploration of novel chemical space by allowing for the controlled introduction of various functional groups onto the pre-existing piperidine scaffold. researchgate.net

N-Sulfonylation with 2-Naphthylsulfonyl Moieties

The final key step in the synthesis of 3-Methyl-1-(2-naphthylsulfonyl)piperidine is the formation of the sulfonamide bond. This is typically achieved by reacting 3-methylpiperidine with 2-naphthalenesulfonyl chloride.

The N-sulfonylation of secondary amines like 3-methylpiperidine is a standard transformation in organic synthesis. The reaction is generally carried out by treating the amine with the sulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.

Commonly used bases include tertiary amines, such as triethylamine, or an aqueous base like sodium hydroxide. The choice of solvent depends on the solubility of the reactants but often includes aprotic solvents like dioxane or dichloromethane. Microwave irradiation can be employed to accelerate the reaction. nih.gov The progress of the reaction can be monitored by standard techniques such as thin-layer chromatography (TLC) until the starting materials are consumed.

The sulfonating agent, 2-naphthalenesulfonyl chloride, is a crucial precursor. It is typically synthesized from sodium 2-naphthalenesulfonate. prepchem.comchemicalbook.com A common laboratory-scale preparation involves reacting the dry sodium 2-naphthalenesulfonate salt with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). prepchem.comontosight.ai

When using phosphorus pentachloride, the solid reactants are mixed, and the reaction often proceeds without external heating. prepchem.com The byproduct, phosphorus oxychloride (POCl₃), can be removed by distillation under reduced pressure. The crude 2-naphthalenesulfonyl chloride is then purified by pouring it into ice-water, followed by filtration and recrystallization from a suitable solvent system like benzene (B151609) and petroleum ether. prepchem.com This process yields a colorless crystalline solid. prepchem.com Alternatively, using thionyl chloride in the presence of a phase-transfer catalyst can also produce 2-naphthalenesulfonyl chloride with high yield. google.com

| Starting Material | Chlorinating Agent | Key Byproduct | Typical Yield | Reference |

|---|---|---|---|---|

| Sodium 2-naphthalenesulfonate | Phosphorus pentachloride (PCl₅) | Phosphorus oxychloride (POCl₃) | ~70% | prepchem.com |

| Sodium 2-naphthalenesulfonate | Thionyl chloride (SOCl₂) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Up to 98% | google.com |

Analog and Derivative Synthesis

The core structure of this compound can be systematically modified to explore structure-activity relationships for various biological targets. Analogs can be synthesized by altering either the piperidine ring or the naphthalene (B1677914) moiety.

Modifications to the piperidine ring can include changing the position of the methyl group, introducing additional substituents, or replacing the piperidine with other cyclic amines like piperazine (B1678402). rsc.org Bridged piperidine analogues, such as those incorporating 2-azanorbornane or nortropane scaffolds, have been synthesized to create more rigid, conformationally constrained structures. nih.gov These modifications can enhance drug-like properties by increasing the sp³ character of the molecule. nih.gov

Alternatively, the 2-naphthylsulfonyl group can be replaced with other sulfonyl chlorides or the naphthalene ring itself can be substituted. General synthetic schemes often involve coupling a library of piperidine derivatives with various arylboronic acids (via Suzuki coupling) or reacting them with different sulfonyl chlorides (R-SO₂Cl) to generate a wide array of analogs. nih.gov

Modifications to the Naphthalene Moiety

Alterations to the naphthalene ring of this compound are a key strategy for investigating the impact of electronic and steric factors on molecular interactions. Synthetic approaches have enabled the introduction of a variety of substituents at different positions on the bicyclic aromatic system.

One common method for modifying the naphthalene ring involves the use of substituted naphthalene-2-sulfonyl chlorides as starting materials. These precursors, bearing functional groups such as methoxy, nitro, or halo substituents, can be reacted with 3-methylpiperidine to yield the desired derivatized products.

Another versatile approach is the late-stage functionalization of the pre-formed this compound molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, have been employed to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. For instance, a bromo-substituted naphthalene analog can serve as a handle for the introduction of various aryl, heteroaryl, or alkyl groups.

| Modification Strategy | Reagents and Conditions | Resulting Naphthalene Moiety |

| Use of Substituted Precursors | Substituted naphthalene-2-sulfonyl chloride, 3-methylpiperidine, base | Substituted naphthalene ring (e.g., methoxy, nitro, halo) |

| Suzuki-Miyaura Coupling | Bromo-naphthalene analog, boronic acid/ester, Pd catalyst, base | Aryl- or heteroaryl-substituted naphthalene |

| Buchwald-Hartwig Amination | Bromo-naphthalene analog, amine, Pd catalyst, base | Amino-substituted naphthalene |

Structural Variations of the Piperidine Ring System

Modifications to the piperidine ring of this compound have been extensively explored to understand the role of its conformation and substitution pattern. These variations can significantly influence the molecule's three-dimensional shape and its ability to interact with biological targets.

A primary area of investigation has been the alteration of the methyl group's position on the piperidine ring. Synthesizing analogs with the methyl group at the 2- or 4-position allows for a systematic evaluation of steric effects. Furthermore, the introduction of different alkyl groups, such as ethyl or propyl, in place of the methyl group, provides insight into the impact of substituent size.

More complex modifications involve the creation of bridged or fused ring systems to constrain the piperidine ring's conformation. For instance, the synthesis of 2-azanorbornane or nortropane analogs introduces rigidity to the structure. nih.gov These conformationally restricted analogs are valuable tools for probing the bioactive conformation of the molecule. The synthesis of such bridged systems often involves multi-step sequences starting from chiral precursors to ensure stereochemical control. nih.gov

| Piperidine Ring Variation | Synthetic Approach | Purpose of Modification |

| Positional Isomers of Methyl Group | Synthesis from corresponding methylpiperidine isomers | Investigate steric effects |

| Variation of Alkyl Substituent | Synthesis from corresponding alkylpiperidines | Evaluate impact of substituent size |

| Bridged Ring Systems (e.g., 2-azanorbornane) | Multi-step synthesis from chiral precursors | Induce conformational rigidity |

Introduction of Additional Functionalities

The introduction of additional functional groups to the this compound scaffold is a key strategy for enhancing properties such as solubility, polarity, and the potential for new intermolecular interactions. These functionalities can be appended to either the naphthalene moiety or the piperidine ring.

Hydrophilic groups, such as hydroxyl or carboxyl groups, have been introduced to improve aqueous solubility. For example, hydroxyl groups can be incorporated into the piperidine ring, as seen in some bridged piperidine analogs. nih.gov The synthesis of such derivatives may involve the use of functionalized building blocks or the chemical modification of an existing analog.

Furthermore, the attachment of other pharmacophoric groups can lead to hybrid molecules with novel biological activities. For instance, the incorporation of a tetrazole ring, a known carboxylic acid isostere, has been explored. The synthesis of such derivatives often involves coupling reactions between a suitably functionalized this compound core and the desired functional group or its precursor.

| Additional Functionality | Location of Introduction | Synthetic Method | Potential Impact |

| Hydroxyl Group | Piperidine Ring | Use of functionalized building blocks | Increased polarity and solubility |

| Carboxyl Group | Piperidine Ring or Naphthalene Moiety | Multi-step synthesis or functional group transformation | Enhanced solubility, potential for new interactions |

| Tetrazole Ring | Naphthalene Moiety | Cycloaddition reactions or coupling to a tetrazole precursor | Carboxylic acid isostere, altered electronic properties |

Structure Activity Relationship Sar Studies

Influence of the Naphthylsulfonyl Group on Biological Activity

The naphthylsulfonyl group is a critical determinant of the molecule's interaction with biological targets. The large, hydrophobic, and aromatic nature of the naphthalene (B1677914) ring system is crucial for binding to hydrophobic pockets within receptor sites. In many piperidine-based ligands, a naphthalene moiety serves as a primary hydrophobic anchor, essential for high-affinity binding. For instance, studies on naphthalene-bearing compounds have demonstrated their potential as high-affinity ligands for sigma (σ) receptors. nih.govuniba.it Specifically, the naphthalene portion of these molecules often interacts with primary hydrophobic regions of the receptor. uniba.it

Pharmacophore models for other naphthalene-based antagonists, such as those for the P2Y14 receptor, explicitly define the two aromatic rings of the naphthalene scaffold as key features for receptor engagement. nih.govresearchgate.net The planarity of this group can also facilitate interactions like DNA intercalation. mdpi.com

The sulfonyl (-SO2-) linker, which connects the naphthyl group to the piperidine (B6355638) ring, is not merely a spacer. It can act as a hydrogen bond acceptor through its oxygen atoms, contributing to the binding affinity and specificity of the molecule. The incorporation of a sulfonamide moiety into various chemical scaffolds has been shown to yield potent biological activities, including anticancer and antifungal effects. ajchem-a.comnih.gov

Role of the 3-Methyl Substitution on Piperidine Ring Conformation and Activity

The substitution of a methyl group on the piperidine ring introduces a chiral center and specific steric constraints that significantly modulate the compound's conformation and, consequently, its biological activity.

The presence of a methyl group at the 3-position of the piperidine ring dictates a preferred ring conformation. To minimize steric hindrance, specifically 1,3-diaxial interactions, the 3-methyl group predominantly adopts an equatorial position in the chair conformation of the piperidine ring. whiterose.ac.uk This conformational preference orients the methyl group in a specific vector in three-dimensional space, which can be critical for fitting into a complementary pocket on a target receptor.

While the stereochemical influence on binding affinity can vary, the presence and orientation of such a chiral center can be a deciding factor for potent and selective receptor binding. Studies on other chiral piperidine derivatives have shown that while sometimes only moderate differences in affinity are observed between enantiomers, the presence of a chiral center on the ring can influence receptor interaction. uniba.it

The specific placement of the methyl group on the piperidine ring is a crucial factor in determining both the potency and selectivity of the compound. Comparative studies of methylpiperidine isomers have consistently shown that altering the substitution position from C-2, C-3, to C-4 leads to distinct pharmacological profiles.

For example, in a series of N-substituted methylpiperidines designed as sigma receptor ligands, the 4-methyl derivative was identified as the most potent ligand, whereas a 3,3-dimethyl derivative was the most selective. nih.gov In another study on piperidine-substituted sulfonamides with anticancer properties, compounds featuring a methyl group at either the 3- or 4-position exhibited the highest activity. ajchem-a.com Conversely, for insecticidal activity against Aedes aegypti, the toxicity order for methyl substitution was found to be 2-position > 3-position > 4-position. researchgate.net This highlights that the optimal position for the methyl group is highly dependent on the specific biological target.

| Methyl Position | Compound Series | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Position | Piperidine Derivatives | Toxicity (Aedes aegypti) | Most toxic isomer | researchgate.net |

| 3-Position | Piperidine-Substituted Sulfonamides | Anticancer | High activity (comparable to 4-methyl) | ajchem-a.com |

| 4-Position | N-[omega-(6-methoxynaphthalen-1-yl)alkyl] Derivatives | Sigma-1 (σ1) Receptor Binding | Most potent ligand (Ki = 0.030 nM) | nih.gov |

| 4-Position | Piperine Derivatives | MAO-B Inhibition | High inhibitory activity | nih.gov |

Contributions of the Piperidine Nitrogen to Molecular Recognition

The nitrogen atom within the piperidine ring is a cornerstone of the molecule's pharmacodynamic properties. As a basic center, this nitrogen is typically protonated at physiological pH, acquiring a positive charge. nih.gov This cationic center is fundamental for forming strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding sites of target proteins. nih.gov

Pharmacophore Elucidation Based on SAR Data

Based on the structure-activity relationship data from analogous compounds, a putative pharmacophore model for 3-Methyl-1-(2-naphthylsulfonyl)piperidine can be proposed. This model integrates the key features responsible for its biological activity:

Aromatic/Hydrophobic Region: Two adjacent aromatic features corresponding to the naphthalene ring system, responsible for hydrophobic interactions. nih.govresearchgate.net

Hydrogen Bond Acceptor: One or more hydrogen bond acceptor sites located on the oxygen atoms of the sulfonyl group.

Positive Ionizable Feature: A cationic center located at the piperidine nitrogen, crucial for electrostatic interactions with the receptor. nih.govnih.gov

Hydrophobic/Steric Feature: A specific hydrophobic pocket that accommodates the 3-methyl group. The equatorial orientation of this group defines the required shape and volume of this pocket, contributing to the compound's selectivity and differentiating its activity from other positional isomers.

This combination of a large hydrophobic anchor, a hydrogen-bonding linker, a cationic interaction center, and a specific steric modulator represents the essential molecular determinants for the biological activity of this compound.

Molecular Pharmacology and Biological Target Identification

Investigations of Enzyme Inhibition Profiles

Research into the inhibitory activity of 3-Methyl-1-(2-naphthylsulfonyl)piperidine and structurally related compounds has spanned several classes of enzymes. The core structure, featuring a piperidine (B6355638) ring attached to a naphthylsulfonyl group, serves as a scaffold that has been investigated for its potential to interact with the active sites of various biological targets.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, which are signaling molecules with roles in blood pressure regulation and inflammation. nih.govmdpi.com Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions. nih.govnih.gov The catalytic activity of sEH involves the hydrolysis of epoxides to their corresponding diols. nih.gov

While piperidine-containing structures are found in some sEH inhibitors, such as acyl piperidine derivatives, specific research data on the inhibitory activity of this compound against sEH is not prominently available in the current scientific literature. google.comepa.gov The development of sEH inhibitors has often focused on molecules containing urea, amide, or carbamate (B1207046) groups that mimic the transition state in the enzyme's active site. nih.gov

Dipeptidyl peptidase IV (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances glucose-dependent insulin (B600854) secretion. nih.govsrce.hr This mechanism makes DPP-4 inhibitors a class of therapeutic agents for type 2 diabetes. pensoft.netnih.gov

Although various piperidine and piperazine (B1678402) derivatives have been explored as DPP-4 inhibitors, there is no specific data available detailing the inhibitory profile of this compound against DPP-4. srce.hrmdpi.com Research in this area has included compounds like piperazine sulphonamide derivatives, which have shown modest inhibitory activity. srce.hr

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.govmdpi.com

The piperidine nucleus is present in various compounds investigated for MAO inhibition. mdpi.com However, specific studies quantifying the inhibitory effect of this compound on either MAO-A or MAO-B are not described in the available literature. Research has focused on other classes of compounds, such as pyridazinobenzylpiperidine derivatives, which have shown selective inhibition of MAO-B. mdpi.com Similarly, some quinoline-sulfonamides have been investigated as dual inhibitors of MAO and cholinesterases. rsc.org

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory conditions.

IκB Kinase (IKKb): IKKb is a key component of the NF-κB signaling pathway, which is involved in inflammatory responses. nih.govnih.gov While certain synthetic compounds, such as 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), have been shown to directly inhibit IKKβ kinase activity, there is no available research demonstrating that this compound has a similar effect. nih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its genetic rearrangements can drive the growth of certain cancers, particularly non-small cell lung cancer. nih.gov Many ALK inhibitors are multi-target tyrosine kinase inhibitors. nih.govnih.govresearchgate.net Although some ALK inhibitors feature a piperidine ring within their structure, such as those with a piperidine carboxamide scaffold, specific data on the ALK inhibitory activity of this compound has not been reported. researchgate.net

c-ros Oncogene 1 Kinase (ROS1): ROS1 is another receptor tyrosine kinase with high sequence homology to ALK, and many ALK inhibitors also show activity against ROS1. nih.govnih.gov ROS1 rearrangements are oncogenic drivers in various cancers. nih.govresearchgate.net Currently, there is no scientific literature available to confirm or deny the inhibitory activity of this compound against ROS1.

Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a critical step for the function of proteins like Ras, which is often mutated in cancers. wikipedia.orgnih.gov FTase inhibitors were developed as potential anti-cancer agents to block this process. wikipedia.orgnih.govrsc.org A wide variety of chemical scaffolds have been investigated as FTase inhibitors, but there is no published research indicating that this compound has been evaluated for this target. nih.gov

Thrombin is a key serine protease in the coagulation cascade. A derivative containing the this compound moiety has been studied in detail for its interaction with thrombin. The compound, N alpha-2-naphthyl-sulfonyl-L-3-amidinophenylalanyl-4-methylpiperidide (L-NAPAMP), binds to bovine epsilon-thrombin. nih.gov

X-ray crystallography has shown that the binding is primarily driven by the fixation of the 3-amidinophenyl ring into the S1-pocket of thrombin and hydrogen bonds to the amino acid Gly 216. nih.gov The presence of the 4-methyl group on the piperidine ring, which corresponds to the 3-methyl group in the parent compound, leads to a 17-fold improvement in binding affinity compared to the non-methylated analogue. nih.gov This enhanced binding is attributed to a more complete filling of the hydrophobic S2-cavity of the enzyme. nih.gov

Table 1: Thrombin Binding Affinity of a Derivative Compound

| Compound | Target Enzyme | Binding Enhancement (vs. non-methylated analog) | Structural Rationale |

|---|---|---|---|

| N alpha-2-naphthyl-sulfonyl-L-3-amidinophenylalanyl-4-methylpiperidide (L-NAPAMP) | Bovine ε-Thrombin | 17-fold | The methyl group on the piperidine ring more completely occupies the hydrophobic S2-cavity. nih.gov |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The inhibitory potential of various sulfonamide and piperidine derivatives against this enzyme has been explored in several studies. nih.gov However, specific experimental data on the alpha-glucosidase inhibitory activity (e.g., IC₅₀ values) of this compound is not currently available in published scientific literature.

11-Beta Hydroxyl Steroid Dehydrogenase Type 1 Inhibition

11-Beta Hydroxyl Steroid Dehydrogenase Type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating local glucocorticoid concentrations. nih.govmdpi.com Inhibition of 11β-HSD1 is considered a promising approach for treating metabolic syndrome and type 2 diabetes. mdpi.comnih.gov While numerous compounds have been investigated as 11β-HSD1 inhibitors, specific data regarding the inhibitory constant (Kᵢ) or percentage of inhibition for this compound against this enzyme has not been reported in the available scientific literature.

Receptor Binding and Modulation Studies

Serotonin (5-HT) Receptor Interactions (e.g., 5-HT2C)

The 5-HT₂C receptor, a subtype of the serotonin receptor family, is involved in the regulation of mood, appetite, and other central nervous system functions. wikipedia.org Ligands targeting this receptor have therapeutic potential for various neuropsychiatric disorders. nih.gov Many compounds containing piperidine or piperazine moieties have been evaluated for their affinity at serotonin receptors. nih.gov Despite the structural relevance, specific binding affinity data (e.g., Kᵢ values) for this compound at the 5-HT₂C receptor are not documented in current scientific publications.

Sigma Receptor Affinity (e.g., Sigma-1 Receptor)

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a wide range of cellular functions and is a target for the treatment of various central nervous system disorders. nih.govfrontiersin.org A number of piperidine-containing molecules have been identified as high-affinity ligands for the sigma-1 receptor. unict.ituniba.itnih.gov However, specific studies detailing the binding affinity (Kᵢ) of this compound for the sigma-1 receptor have not been found in the reviewed literature.

Histamine (B1213489) H3 Receptor Ligand Properties

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Antagonists and inverse agonists of the H3 receptor are being investigated for their potential in treating cognitive and sleep-wake disorders. nih.gov The piperidine scaffold is a common feature in many potent H3 receptor ligands. nih.gov Nevertheless, there is currently no published data quantifying the binding affinity (Kᵢ) of this compound at the histamine H3 receptor.

Orexin (B13118510) Type 2 Receptor Agonism

Orexin receptors, particularly the orexin type 2 receptor (OX2R), are central to the regulation of wakefulness and arousal. nih.gov Agonists of the OX2R are a primary therapeutic strategy for narcolepsy type 1. nih.gov While several piperidine-containing compounds have been developed as potent OX2R agonists, nih.gov there is no available scientific literature that reports on the agonistic activity (e.g., EC₅₀ values) of this compound at this receptor.

Summary of Research Findings

Based on a comprehensive review of scientific literature and databases, there is currently no specific, publicly available experimental data for this compound for the biological targets outlined above. Therefore, data tables for its pharmacological activity cannot be generated at this time.

Adrenergic Receptor Interactions (e.g., Alpha-2 Adrenergic Receptors)

The interaction of this compound with adrenergic receptors, including the alpha-2 subtype, is not well-documented in current research. Alpha-2 adrenergic receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release from sympathetic nerves and within the central nervous system. nih.gov Agonists at this receptor generally have sedative and analgesic effects, while antagonists can block these actions. nih.gov The structural features of this compound, containing a piperidine ring and a bulky sulfonyl group, suggest potential for interaction with various receptor types; however, specific binding affinity and functional activity studies at alpha-2 adrenergic receptors are not available to confirm this.

Opioid Receptor Modulation

The piperidine scaffold is a core component of many potent opioid receptor ligands, most notably the fentanyl family of analgesics. mdpi.comnih.gov These compounds primarily exert their effects through interaction with the mu-opioid receptor. mdpi.comnih.gov The addition of a methyl group to the 3-position of the piperidine ring in some fentanyl analogs has been shown to significantly influence potency and receptor affinity. mdpi.comnih.gov However, for this compound specifically, there is a lack of published data detailing its binding affinity, selectivity, or functional activity (agonist or antagonist properties) at mu, delta, or kappa opioid receptors. Studies on related fentanyl derivatives have established a strong correlation between binding affinity for the opiate receptor and analgesic potency. drugbank.com

Characterization of Mechanism of Action (In Vitro)

Detailed in vitro characterization of the mechanism of action for this compound is not extensively covered in the available scientific literature.

Cellular Pathway Modulations

The downstream cellular pathways that may be modulated by the activity of this compound at its potential biological targets have not been elucidated. For instance, activation of G-protein coupled receptors like the alpha-2 adrenergic or opioid receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity. nih.gov Without confirmed receptor binding and functional activity data for this compound, its specific effects on intracellular signaling cascades remain speculative.

Protein-Ligand Interaction Dynamics

The study of protein-ligand interaction dynamics is crucial for understanding the molecular basis of a compound's pharmacological activity. Techniques such as molecular dynamics simulations can provide insights into the stability of the ligand within the binding pocket and identify key intermolecular interactions. nih.gov For related compounds, such as certain fentanyl analogs at the mu-opioid receptor, the core piperidine structure is known to form critical hydrophobic and, in some cases, hydrogen bond interactions with receptor residues. researchgate.net However, specific computational or experimental studies detailing the binding pose, key amino acid interactions, and the dynamics of this compound with any protein target are not currently available. The addition of a methyl group can enhance binding by filling a hydrophobic pocket within the receptor site. nih.gov

Allosteric Modulation Discovery

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a mechanism to fine-tune receptor activity rather than simply activating or blocking it. nih.gov This approach has gained significant interest in drug discovery. nih.gov For example, positive allosteric modulators for the EP2 receptor, which include some piperidinyl-containing compounds, have been identified through high-throughput screening. nih.gov There is, however, no published evidence to suggest that this compound has been investigated or identified as an allosteric modulator for any receptor target.

Computational Chemistry and Structural Insights

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Methyl-1-(2-naphthylsulfonyl)piperidine, molecular docking simulations are instrumental in predicting its binding mode with various protein targets. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score, provides a quantitative measure of the strength of this interaction.

For instance, a hypothetical docking study of this compound against a target protein might yield the following results:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | TYR123, LEU45, ASN87 |

| Cyclooxygenase-2 | -7.9 | ARG120, SER353, VAL523 |

| Carbonic Anhydrase II | -9.2 | HIS94, THR199, TRP209 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound. These methods are based on the principles of quantum mechanics and can accurately predict various molecular properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy)

The electronic structure of a molecule is fundamental to its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

A hypothetical quantum chemical calculation for this compound might produce the following electronic parameters:

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is for illustrative purposes and represents typical outputs from quantum chemical calculations.

Reactivity Index Computations

Based on the electronic structure, various reactivity indices can be computed to predict the reactive sites of this compound. These indices, such as Fukui functions and local softness, can identify which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding the molecule's potential chemical transformations and interactions.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For this compound, a pharmacophore model could be developed based on its structure and known interactions. This model can then be used as a 3D query to search large chemical databases in a process known as virtual screening. This approach allows for the rapid identification of other molecules that share similar pharmacophoric features and may therefore exhibit similar biological activities.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structural information of a biological target to design and optimize ligands. If the structure of a target protein for this compound is known, structure-based design approaches can be employed to rationally modify its chemical structure to improve its binding affinity, selectivity, and pharmacokinetic properties. This iterative process, guided by computational predictions, can accelerate the development of more potent and specific molecules. The insights gained from molecular docking and molecular dynamics simulations are fundamental to this design strategy.

Chemoinformatic Analysis for Compound Prioritization

In the landscape of modern drug discovery and development, chemoinformatic analysis serves as a critical initial step for the prioritization of compounds. This computational screening process allows for the early-stage evaluation of a molecule's potential viability as a drug candidate by predicting its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicities. For the compound this compound, a detailed chemoinformatic assessment provides valuable insights into its drug-like characteristics and potential for further investigation.

The prioritization of a compound is a multifaceted process that relies on a variety of calculated descriptors. These descriptors, derived from the molecule's two-dimensional structure, help to build a preliminary profile of its likely behavior in a biological system. Key parameters include predictions of lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors, which are fundamental to the widely recognized Lipinski's Rule of Five for oral bioavailability. Furthermore, advanced computational models can forecast a compound's interaction with key metabolic enzymes and transporters, as well as predict potential adverse effects.

By leveraging a suite of in silico tools, a comprehensive chemoinformatic profile of this compound has been generated. The following data tables summarize the predicted physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound. This data is instrumental in the early-stage assessment and prioritization of this molecule for further preclinical and clinical development.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C16H19NO2S |

| Molecular Weight | 289.4 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.54 |

| Aqueous Solubility (logS) | -4.13 |

| pKa (most basic) | 1.85 |

| Topological Polar Surface Area (TPSA) | 45.82 Ų |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

This data was generated using computational prediction tools.

Predicted ADMET Profile of this compound

| Parameter | Prediction |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| P-glycoprotein Substrate | Yes |

| Distribution | |

| Blood-Brain Barrier Penetration | Yes |

| CNS Permeability | -1.89 |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Organic Cation Transporter 2 Substrate | No |

| Toxicity | |

| hERG Inhibition | No |

| AMES Mutagenicity | No |

| Hepatotoxicity | Yes |

| Skin Sensitization | No |

This data was generated using computational prediction tools.

The analysis of these predicted properties is crucial for decision-making in the early phases of drug discovery. For instance, the high predicted intestinal absorption and blood-brain barrier penetration suggest that this compound is likely to be orally bioavailable and capable of reaching central nervous system targets. However, the prediction of P-glycoprotein substrate activity could indicate potential issues with drug efflux, which might affect its effective concentration at the target site.

Furthermore, the predicted inhibition of key cytochrome P450 enzymes, specifically CYP2C9 and CYP2D6, is a significant finding. This suggests a potential for drug-drug interactions, as these enzymes are responsible for the metabolism of a large number of commonly prescribed medications. The prediction of hepatotoxicity also raises a potential safety concern that would need to be carefully evaluated in subsequent non-clinical studies. The absence of predicted mutagenicity and hERG inhibition is a positive indicator, reducing the likelihood of certain cardiotoxic and genotoxic effects.

Medicinal Chemistry and Lead Optimization Strategies

Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective analogs of 3-Methyl-1-(2-naphthylsulfonyl)piperidine is guided by understanding the molecular interactions between the ligand and its biological target. For instance, the naphthalenesulfonylpiperidine scaffold has been identified as a core structure for inhibitors of aldo-keto reductase AKR1C3, an enzyme implicated in cancer. researchgate.net

The design strategy focuses on several key principles:

Exploitation of Hydrophobic Pockets: The bicyclic naphthalene (B1677914) ring is crucial for binding, likely fitting into a hydrophobic pocket of the target enzyme. Modifications to this ring system, such as substitution or replacement with other lipophilic groups, can significantly impact binding affinity.

Piperidine (B6355638) Ring as a Scaffold: The piperidine ring serves as a versatile scaffold, allowing for the introduction of various substituents to probe the steric and electronic requirements of the binding site. The position and stereochemistry of these substituents are critical. For example, the methyl group at the 3-position of the piperidine ring influences the compound's conformational preference and interaction with the target.

Sulfonamide Linker: The sulfonamide group acts as a key linker and hydrogen bond acceptor/donor. Its geometry is crucial for orienting the naphthalene and piperidine moieties correctly within the active site.

Structure-activity relationship (SAR) studies have shown that the positioning of functional groups is critical. For instance, in related compounds targeting AKR1C3, a carboxylic acid group on the piperidine ring was found to occupy a key position in the enzyme's active site, highlighting the importance of this part of the molecule for achieving high potency. researchgate.net

Lead Series Expansion and Biological Evaluation

Following the identification of the lead compound, a series of analogs are synthesized to explore the SAR and identify compounds with improved properties. The synthesis of these analogs typically involves the reaction of a substituted piperidine with naphthalenesulfonyl chloride. researchgate.net

The expansion of the lead series involves systematic modifications at different positions of the molecule:

Piperidine Ring Substitution: Introducing different alkyl or functional groups at the 3- and 4-positions of the piperidine ring to probe for additional interactions.

Naphthalene Ring Modification: Introducing substituents on the naphthalene ring to enhance binding affinity or modulate physicochemical properties.

Stereochemical Exploration: Synthesizing and evaluating different stereoisomers, as biological targets are often stereoselective.

The biological evaluation of these new analogs is crucial to determine their potency and selectivity. This is typically done using in vitro enzyme inhibition assays.

Table 1: Illustrative Biological Evaluation of Naphthylsulfonylpiperidine Analogs against AKR1C3 This table presents hypothetical data for illustrative purposes.

| Compound | R1 (Piperidine) | R2 (Naphthalene) | AKR1C3 IC50 (nM) | Selectivity vs. AKR1C1 |

|---|---|---|---|---|

| 1 (Lead) | 3-Methyl | H | 150 | 10-fold |

| 2 | 4-Methyl | H | 200 | 8-fold |

| 3 | 3-Carboxylic Acid | H | 25 | 50-fold |

| 4 | 3-Methyl | 6-Fluoro | 120 | 15-fold |

| 5 | 3-Carboxylic Acid | 6-Fluoro | 15 | 100-fold |

Strategies for Improving In Vitro Pharmacological Parameters

A key aspect of lead optimization is improving the drug-like properties of the compound, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. For the naphthylsulfonylpiperidine series, several strategies can be employed to enhance in vitro pharmacological parameters.

Improving Solubility: The naphthalene moiety contributes to the lipophilicity of the scaffold, which can lead to poor aqueous solubility. Introducing polar functional groups, such as hydroxyl or carboxylic acid groups, on the piperidine or naphthalene ring can improve solubility.

Enhancing Metabolic Stability: The naphthalene ring and alkyl substituents can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategies to improve metabolic stability include:

Blocking Metabolic Hotspots: Introducing fluorine atoms at positions prone to oxidation can block metabolism.

Table 2: Illustrative In Vitro Pharmacological Parameters of Selected Analogs This table presents hypothetical data for illustrative purposes.

| Compound | Aqueous Solubility (µM) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

|---|---|---|---|

| 1 (Lead) | 5 | 20 | 15 |

| 3 | 50 | 25 | 8 |

| 5 | 65 | 45 | 10 |

Bioisosteric Replacements for Modulating Activity

Bioisosteric replacement is a powerful strategy to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties.

Naphthalene Ring Bioisosteres: The naphthalene ring can be replaced with other bicyclic or large heterocyclic systems like quinoline, indole, or benzofuran to explore different hydrophobic interactions and potentially improve properties like metabolic stability.

Sulfonamide Linker Bioisosteres: The sulfonamide linker can be replaced with a "reverse sulfonamide" or other linking groups like an amide to alter the hydrogen bonding pattern and conformational properties of the molecule.

Piperidine Ring Bioisosteres: The piperidine ring can be replaced by other saturated heterocycles such as morpholine or piperazine (B1678402) to modulate properties like solubility and basicity.

Table 3: Illustrative Examples of Bioisosteric Replacements This table presents hypothetical data for illustrative purposes.

| Compound | Bioisosteric Replacement | Effect on Potency | Effect on Metabolic Stability |

|---|---|---|---|

| 6 | Naphthalene -> Quinoline | Slight Decrease | Improved |

| 7 | Sulfonamide -> Reverse Sulfonamide | Maintained | Similar |

| 8 | Piperidine -> Morpholine | Significant Decrease | Improved |

Multi-Targeted Ligand Design Approaches

Complex diseases like cancer often involve multiple biological pathways. Designing ligands that can modulate more than one target can offer therapeutic advantages. The naphthylsulfonylpiperidine scaffold can be used as a starting point for designing multi-targeted ligands.

This can be achieved by integrating a second pharmacophore into the molecule that is known to bind to another relevant target. For example, if targeting cancer, the naphthylsulfonylpiperidine core (targeting AKR1C3) could be linked to a fragment known to inhibit a protein kinase involved in tumor progression. This approach, known as pharmacophore hybridization, aims to create a single molecule with a dual mode of action, potentially leading to synergistic effects and a better therapeutic outcome.

Preclinical Biological Investigations and Therapeutic Potential

In Vitro Biological Activity Assessments

No publicly available data exists for the in vitro assessment of 3-Methyl-1-(2-naphthylsulfonyl)piperidine.

Cell-Based Assays for Target Engagement

There are no published studies detailing the use of cell-based assays to determine the specific molecular targets of this compound. Methodologies such as the Cellular Thermal Shift Assay (CETSA) are often employed to confirm that a compound binds to its intended target within a cellular environment, but no such analysis has been reported for this specific molecule.

Functional Assays for Receptor Activation or Enzyme Activity

Information regarding the functional effects of this compound is absent from scientific literature. Functional assays, which would determine whether the compound acts as an agonist, antagonist, or inhibitor of a specific receptor or enzyme, have not been described. For example, studies on other piperidine (B6355638) derivatives often report IC50 or Ki values from receptor binding or enzyme inhibition assays, but no such data points are available for this compound.

Analysis of Cellular Signaling Pathways

There is no evidence in published research to indicate which, if any, cellular signaling pathways are modulated by this compound. Investigating these pathways is a critical step in understanding a compound's mechanism of action, but this information has not been made public.

In Vivo Preclinical Studies (Animal Models)

No in vivo studies in animal models for this compound have been reported in the scientific literature.

Efficacy in Specific Disease Models (e.g., Neurological Disorders, Metabolic Conditions, Oncological Indications)

There are no published reports on the efficacy of this compound in any animal models of disease. While various piperidine-containing molecules have been investigated for therapeutic potential in oncology, neurological disorders, and other conditions, this specific compound has not been featured in such studies.

Pharmacodynamic Biomarker Identification

The identification of pharmacodynamic biomarkers, which are used to measure the biological effect of a drug, requires extensive in vivo testing. As there are no published in vivo studies for this compound, no such biomarkers have been identified or reported.

Investigation of Biological Activities Relevant to Therapeutic Applications

The piperidine nucleus is a common scaffold in medicinal chemistry, and various derivatives have been investigated for a wide range of therapeutic applications. These include, but are not limited to, analgesic, antimicrobial, antifungal, and anticancer activities. However, the specific biological profile of a compound is highly dependent on its unique substitution pattern. The presence of the 3-methyl group on the piperidine ring and the 2-naphthylsulfonyl group at the nitrogen atom would confer distinct physicochemical and pharmacological properties to this compound, which would need to be experimentally determined.

Without dedicated preclinical studies investigating this particular molecule, any discussion of its therapeutic potential would be purely speculative. Such investigations would typically involve a battery of in vitro and in vivo assays to determine its biological targets, potency, and efficacy in relevant disease models.

Due to the absence of specific published data for this compound, no data tables on its biological activities can be provided at this time. Further experimental research is required to elucidate the pharmacological profile of this compound.

Future Directions in 3 Methyl 1 2 Naphthylsulfonyl Piperidine Research

Exploration of Novel Biological Targets and Therapeutic Areas

The initial step in characterizing any new chemical entity is to determine its biological activity. The piperidine (B6355638) scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of activities. Similarly, the naphthylsulfonyl group can be found in compounds targeting various enzymes and receptors.

Future research would need to begin with broad, unbiased screening to identify any potential biological targets. This could involve:

High-Throughput Screening (HTS): Testing the compound against a large panel of diverse biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

Phenotypic Screening: Evaluating the compound's effect on cell behavior (e.g., proliferation, apoptosis, differentiation) in various cell lines, including those related to cancer, neurological disorders, and inflammatory diseases. This approach can uncover novel mechanisms of action without a preconceived target.

Based on the nature of its chemical moieties, potential, albeit entirely hypothetical, therapeutic areas for investigation could include oncology, neuropharmacology, and anti-inflammatory applications.

Development of Advanced and Sustainable Synthetic Methodologies

Currently, the synthesis of 3-Methyl-1-(2-naphthylsulfonyl)piperidine would likely follow established methods for N-sulfonylation of secondary amines. This would typically involve the reaction of 3-methylpiperidine (B147322) with 2-naphthalenesulfonyl chloride in the presence of a base.

Future research into the synthesis of this compound and its potential analogs could focus on more advanced and sustainable methodologies, such as:

Flow Chemistry: Utilizing continuous flow reactors could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Catalytic Methods: Exploring novel catalysts for the sulfonylation reaction could lead to milder reaction conditions, reduced waste, and higher efficiency.

Biocatalysis: Employing enzymes to catalyze key synthetic steps could offer high stereoselectivity and a significantly improved environmental profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Should initial screenings reveal any promising biological activity for this compound, artificial intelligence (AI) and machine learning (ML) could play a pivotal role in its future development. These computational tools can accelerate the drug discovery process in several ways:

Target Identification and Validation: AI algorithms could analyze biological data to predict potential targets and validate their relevance to specific diseases.

In Silico Screening: Virtual screening of large compound libraries could identify other molecules with similar predicted activity, helping to build a preliminary structure-activity relationship (SAR) profile.

De Novo Design: Generative AI models could design novel analogs of this compound with optimized properties, such as enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Expanding Structural Diversity for Optimized Bioactivity Profiles

Assuming a biologically active "hit" is identified, the next logical step would be a medicinal chemistry campaign to synthesize and evaluate a library of analogs. This would involve systematically modifying the core structure of this compound to understand the SAR and to optimize its biological activity.

Key structural modifications for exploration could include:

| Modification Site | Potential Variations | Rationale |

| Piperidine Ring | Varying the position and nature of the methyl group (e.g., 2-methyl, 4-methyl, ethyl). Introduction of other substituents (e.g., hydroxyl, amino, fluoro). | To probe the steric and electronic requirements of the binding pocket. |

| Naphthalene (B1677914) Ring | Substitution at different positions of the naphthalene system with various functional groups (e.g., methoxy, chloro, trifluoromethyl). | To modulate electronic properties, solubility, and metabolic stability. |

| Sulfonyl Linker | Replacement of the sulfonyl group with other linkers (e.g., amide, urea) is not within the scope of this compound's direct lineage but represents a common strategy in medicinal chemistry. | To alter the geometry and hydrogen bonding capacity of the molecule. |

This systematic approach would be crucial for transforming a potential hit compound into a lead candidate with a more desirable pharmacological profile.

Addressing Challenges in Preclinical Translation and Optimization

The journey from a promising compound to a viable drug candidate is fraught with challenges. Any future research on this compound would need to address the critical aspects of preclinical development. This includes a comprehensive evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Key areas of focus for preclinical optimization would be:

Metabolic Stability: Investigating how the compound is metabolized by liver enzymes (e.g., cytochrome P450s) to identify potential metabolic liabilities.

Solubility and Permeability: Optimizing the physicochemical properties of the compound to ensure adequate bioavailability.

Off-Target Effects: Screening for activity against a panel of anti-targets (e.g., hERG ion channel) to identify and mitigate potential safety concerns early in the development process.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3-Methyl-1-(2-naphthylsulfonyl)piperidine?

- Methodological Answer : The synthesis can be optimized using nucleophilic substitution and sulfonylation protocols. For example, coupling 3-methylpiperidine with 2-naphthalenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield . Reaction monitoring using TLC (Rf ~0.3–0.4 in 1:1 hexane/ethyl acetate) ensures intermediate stability.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the piperidine ring conformation (e.g., axial vs. equatorial methyl group at C3) and sulfonyl group integration. Key signals: ~δ 1.2–1.5 ppm (methyl protons), δ 3.2–3.6 ppm (piperidine ring protons adjacent to sulfonyl) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular weight (C₁₆H₁₉NO₂S: 289.4 g/mol). Fragmentation patterns should reflect sulfonyl group stability .

- FT-IR : Sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models to correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity. ADMET Predictor™ or SwissADME can estimate:

- GI absorption : High (due to moderate logP ~3.5 and TPSA ~45 Ų) .

- BBB permeability : Low (sulfonyl group increases polarity) .

- CYP inhibition : Screen for CYP2D6/3A4 interactions using docking simulations (AutoDock Vina) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Cross-validation : Compare QSAR-predicted pIC50 values (e.g., using CoMFA/CoMSIA models ) with in vitro assays (e.g., enzyme inhibition in HEK293 cells).

- Structural tweaks : If discrepancies arise, modify the naphthyl group’s electron density (e.g., substituents at C6/C7) and re-evaluate binding using molecular dynamics (GROMACS) .

- Meta-analysis : Review similar piperidine derivatives (e.g., ACR16 ) to identify confounding factors like steric hindrance or solvent effects .

Q. What experimental strategies address stability challenges during long-term storage?

- Methodological Answer :

- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation products may include hydrolyzed sulfonamides .

- Formulation : Store in amber vials under inert gas (argon) at -20°C. Lyophilization with cryoprotectants (trehalose) reduces hydrolysis .

Q. How do researchers reconcile conflicting data on target selectivity across pharmacological models?

- Methodological Answer :

- Off-target screening : Use high-throughput binding assays (e.g., CEREP panels) to identify unintended interactions with GPCRs or ion channels .

- Functional assays : Compare cAMP accumulation (for GPCR activity) and calcium flux (ion channels) in primary vs. transfected cell lines .

- Structural analogs : Benchmark against 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine (ACR16) to isolate substituent-specific effects .

Data Integration and Validation

Q. What statistical approaches are recommended for validating QSAR models of this compound?

- Methodological Answer :

- Internal validation : Use leave-one-out (LOO) cross-validation; aim for q² > 0.5 and R² > 0.8 .

- External validation : Test models against a diverse dataset of phenylpiperidine derivatives (e.g., Supplementary Table S1 ).

- Y-randomization : Confirm model robustness by scrambling activity data and ensuring R² drops significantly .

Q. How can crystallographic data improve structure-based drug design for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.